molecular formula C17H15N3O5S B11361495 5-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11361495
M. Wt: 373.4 g/mol
InChI Key: ICCKADFZPPFDRD-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy group is introduced to the phenyl ring.

    Attachment of the Sulfamoylphenyl Group: This can be achieved through a sulfonation reaction, where a sulfonamide group is introduced to the phenyl ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the sulfamoylphenyl group.

    N-(4-Sulfamoylphenyl)-1,2-oxazole-3-carboxamide: Lacks the methoxyphenyl group.

    5-Phenyl-1,2-oxazole-3-carboxamide: Lacks both the methoxy and sulfamoyl groups.

Uniqueness

5-(4-Methoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both the methoxyphenyl and sulfamoylphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H15N3O5S/c1-24-13-6-2-11(3-7-13)16-10-15(20-25-16)17(21)19-12-4-8-14(9-5-12)26(18,22)23/h2-10H,1H3,(H,19,21)(H2,18,22,23)

InChI Key

ICCKADFZPPFDRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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